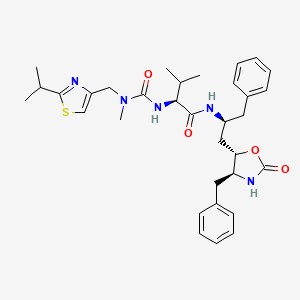

Desthiazolylmethyl ritonavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUFODEQQNFLV-AMEOFWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180311 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256328-82-2 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desthiazolylmethyl ritonavir (B1064), identified as Ritonavir Impurity L by the European Pharmacopoeia (EP), is a significant degradation product of the antiretroviral drug ritonavir.[1][2][3] Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6] The presence of impurities and degradation products, such as Desthiazolylmethyl ritonavir, is a critical quality attribute for any pharmaceutical product, necessitating a thorough understanding of their formation, characterization, and control. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of formation, and analytical methodologies for its identification and quantification.

Chemical and Physical Properties

This compound is formed through the base-catalyzed degradation of ritonavir.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1] |

| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP] | [1][2][3] |

| CAS Number | 256328-82-2 | [1][2] |

| Molecular Formula | C33H43N5O4S | [1][2] |

| Molecular Weight | 605.79 g/mol | [2] |

| Melting Point | 65-69°C | [2] |

| Boiling Point | 874.0±65.0 °C (Predicted) | [2] |

| Density | 1.185±0.06 g/cm3 (Predicted) | [2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (B129727) (Slightly) | [2] |

| Storage | Refrigerator | [2] |

Mechanism of Formation

This compound is primarily formed under basic conditions through the hydrolysis of the terminal thiazole (B1198619) moiety of the ritonavir molecule. The formation is a result of ritonavir's susceptibility to degradation in alkaline environments.

The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbamate (B1207046) linkage, leading to the cleavage of the C-O bond and subsequent loss of the thiazolyl-methanol group. This process is a classic example of base-catalyzed hydrolysis of a carbamate ester.

Experimental Protocols

The formation and analysis of this compound are typically investigated through forced degradation studies of ritonavir. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Protocol (Base Hydrolysis)

This protocol describes the generation of this compound through base-catalyzed hydrolysis of ritonavir.

Materials:

-

Ritonavir standard

-

0.1 N Sodium Hydroxide (NaOH) solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

Accurately weigh and dissolve a known amount of Ritonavir in a minimal amount of methanol.

-

Dilute the solution with a 50:50 mixture of methanol and water to a final concentration of approximately 50 ppm.

-

Add an equal volume of 0.1 N NaOH to the Ritonavir solution.

-

Incubate the mixture at 60°C for 1 hour.[7]

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of HCl.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis by HPLC or LC-MS/MS.

Analytical Methodologies

The primary techniques for the separation, identification, and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving this compound from the parent drug and other potential degradation products.

| Parameter | Condition | Reference |

| Column | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | [8][9] |

| Mobile Phase | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | [8][9] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection | UV at 239 nm | [7] |

| Column Temperature | Ambient | [7] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the identification and structural elucidation of degradation products.

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][9] |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) | [8][9] |

| Collision Energy | Optimized for fragmentation of precursor ion | [8][9] |

| Precursor Ion (m/z) | 606.3 (for [M+H]+ of this compound) | Inferred |

| Product Ions (m/z) | Dependent on fragmentation pattern | Inferred |

Data Presentation

Forced degradation studies of Ritonavir under various conditions reveal the extent of its degradation and the formation of impurities.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ritonavir | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 60°C | 10.95% | [7] |

| Basic Hydrolysis | 0.1 N NaOH | 1 hour | 60°C | 13.63% | [7] |

| Oxidative | 3% H2O2 | - | - | 7.51% | [7] |

| Thermal | - | 24 hours | 60°C | 1.93% | [7] |

| Photolytic | - | - | - | 0.96% | [7] |

Note: The percentage of this compound within the total degradation products is not explicitly quantified in the cited literature but is a major product of base-catalyzed degradation.

Signaling Pathways and Biological Activity

Currently, there is limited information available regarding the specific biological activity or involvement in signaling pathways of this compound. It is primarily considered a process-related impurity and degradation product. As such, its significance lies in the context of pharmaceutical quality and safety rather than therapeutic efficacy. Further research would be required to ascertain any potential biological effects.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and storage of ritonavir-containing drug products. Its formation, primarily through base-catalyzed hydrolysis, underscores the importance of controlling pH and storage conditions. The analytical methods detailed in this guide, particularly HPLC and LC-MS/MS, are essential tools for its detection, quantification, and control, ensuring the quality, safety, and efficacy of ritonavir formulations. Further investigation into the potential biological activity of this and other ritonavir degradation products is warranted to fully understand their impact.

References

- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. ijper.org [ijper.org]

- 9. library.dphen1.com [library.dphen1.com]

- 10. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desthiazolylmethyl ritonavir (B1064), also known as Ritonavir Impurity L, is a significant degradation product of the antiretroviral drug ritonavir.[1][2] As a base-catalyzed hydrolysis product, its characterization is crucial for understanding the stability and degradation pathways of ritonavir, ensuring the quality and safety of its pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical properties, formation, and analytical characterization of desthiazolylmethyl ritonavir.

Chemical and Physical Properties

This compound is an analogue of the selective HIV protease inhibitor, ritonavir.[2] Its formation involves the removal of the thiazolylmethyl group from the parent ritonavir molecule. The key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |

| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP] |

| CAS Number | 256328-82-2[1][2] |

| Molecular Formula | C₃₃H₄₃N₅O₄S[1] |

| Molecular Weight | 605.79 g/mol [1] |

| InChI | InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 |

| InChIKey | YIFUFODEQQNFLV-AMEOFWRWSA-N |

| SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--O2)CC3=CC=CC=C3">C@HCC4=CC=CC=C4 |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | White to off-white solid |

| Melting Point | 65-69 °C |

| Solubility | Soluble in Ethanol (~3 mg/ml), DMSO (~2 mg/ml), and Dimethyl Formamide (~10 mg/ml). Sparingly soluble in PBS (pH 7.2) (~0.25 mg/ml). Also reported as slightly soluble in Chloroform and Methanol (B129727). |

| Storage | Store at -20°C for long-term stability. |

Formation of this compound

This compound is primarily formed through the base-catalyzed degradation of ritonavir. Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are instrumental in identifying and characterizing such impurities.

Experimental Protocol: Base-Catalyzed Degradation of Ritonavir

The following is a representative protocol for the formation of this compound based on forced degradation studies of ritonavir.

Objective: To generate and identify this compound from ritonavir through base-catalyzed hydrolysis.

Materials:

-

Ritonavir reference standard

-

Sodium hydroxide (B78521) (NaOH), 0.1N solution

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Hydrochloric acid (HCl), 0.1N solution (for neutralization)

-

Volumetric flasks

-

Heating apparatus (e.g., water bath)

-

HPLC system with a C18 column (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm)

-

LC-MS/MS system for characterization

Procedure:

-

Sample Preparation: Prepare a stock solution of ritonavir in methanol at a concentration of 1 mg/mL.

-

Degradation:

-

To a suitable volumetric flask, add a known volume of the ritonavir stock solution.

-

Add an equal volume of 0.1N NaOH solution.

-

Heat the mixture at 60°C for a specified period (e.g., 1 hour). The reaction time may need to be optimized to achieve a desired level of degradation.

-

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N HCl.

-

Analysis:

-

Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC system. A typical mobile phase for separation is a mixture of water, methanol, and acetonitrile.

-

Monitor the elution of compounds using a UV detector.

-

Collect the fraction corresponding to the this compound peak for further characterization by LC-MS/MS.

-

Analytical Characterization

The identification and structural elucidation of this compound are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

LC-MS/MS is a powerful technique for identifying ritonavir degradation products. The mass spectrum of this compound will show a protonated molecular ion ([M+H]⁺) at an m/z corresponding to its molecular weight (605.79). Tandem mass spectrometry (MS/MS) is used to fragment this ion and the resulting fragmentation pattern helps in confirming the structure.

Expected Mass Spectral Data:

-

[M+H]⁺: ~606.3

-

Key Fragmentation Pathways: The fragmentation of this compound would involve the cleavage of the amide and carbamoyl (B1232498) linkages, leading to characteristic product ions that can be compared with the fragmentation of the parent ritonavir molecule to confirm the loss of the thiazolylmethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Signaling Pathways and Logical Relationships

In the context of chemical degradation, a "signaling pathway" can be interpreted as the degradation pathway. The formation of this compound is a key step in the base-catalyzed degradation of ritonavir.

Caption: Base-catalyzed degradation pathway of Ritonavir.

Experimental Workflow for Identification

The logical workflow for the identification and characterization of this compound involves a series of analytical steps.

Caption: Experimental workflow for impurity identification.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, a critical impurity of the antiretroviral drug ritonavir. Understanding its formation through base-catalyzed degradation and its analytical characterization is paramount for the development of stable and safe pharmaceutical formulations of ritonavir. The provided information on its physicochemical properties, experimental protocols for its generation, and analytical characterization serves as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ritonavir EP Impurity L, a known impurity of the antiretroviral drug Ritonavir. This document outlines the identity, physicochemical properties, and analytical methodologies relevant to the detection and quantification of this impurity, adhering to the standards of the European Pharmacopoeia (EP).

Introduction to Ritonavir and Its Impurities

Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS.[1] As with any active pharmaceutical ingredient (API), the manufacturing process and degradation pathways can lead to the formation of impurities.[1] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[1] The European Pharmacopoeia outlines the requirements for the control of impurities in Ritonavir, including the specified impurity, Ritonavir EP Impurity L.

Physicochemical Characterization of Ritonavir EP Impurity L

Ritonavir EP Impurity L is chemically identified as (2S)-3-Methyl-2-(((methyl((2-(1-methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)-N-((1S)-2-((4S,5S)-2-oxo-4-(phenylmethyl)-1,3-oxazolidin-5-yl)-1-(phenylmethyl)ethyl)butanamide.[2][3] Its fundamental physicochemical properties are summarized in Table 1. This data is critical for the development of analytical methods and for its synthesis as a reference standard.

Table 1: Physicochemical Properties of Ritonavir EP Impurity L

| Property | Value | Reference(s) |

| Chemical Name | (2S)-3-Methyl-2-(((methyl((2-(1-methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)-N-((1S)-2-((4S,5S)-2-oxo-4-(phenylmethyl)-1,3-oxazolidin-5-yl)-1-(phenylmethyl)ethyl)butanamide | [2][3] |

| Synonyms | Desthiazolylmethyl Ritonavir; Ritonavir Oxazolidinone Derivative | [4][5] |

| CAS Number | 256328-82-2 | [2][6][7] |

| Molecular Formula | C₃₃H₄₃N₅O₄S | [2][6] |

| Molecular Weight | 605.79 g/mol | [2] |

Analytical Characterization

The characterization and quantification of Ritonavir EP Impurity L rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed experimental data such as NMR chemical shifts and mass fragmentation patterns for Impurity L are proprietary and typically provided with the purchase of a certified reference standard, this section outlines the general methodologies employed.[5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Ritonavir and its impurities.[8][9][10] These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities.[9]

Table 2: General Chromatographic Conditions for Ritonavir Impurity Profiling

| Parameter | HPLC | UPLC | Reference(s) |

| Column | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) | C18 (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) or Phenyl Column (100mm x 2.1mm, 1.7 µm) | [10][11],[1][8][12] |

| Mobile Phase A | Buffer (e.g., 0.02 M Ammonium acetate (B1210297) or Potassium Dihydrogen Phosphate, pH 5.0) | Buffer (e.g., 0.01 M Monobasic potassium hydrogen phosphate, pH 3.6 or 0.1% Formic Acid) | [9][10],[1][12] |

| Mobile Phase B | Acetonitrile, Methanol, or a mixture thereof | Acetonitrile, Methanol, or a mixture thereof | [9][10],[8][12] |

| Elution | Isocratic or Gradient | Gradient | [10][11],[8][9] |

| Flow Rate | ~1.0 - 1.2 mL/min | ~0.22 - 0.5 mL/min | [10][11],[1][9] |

| Detection | UV at ~225-240 nm | PDA or UV at ~215-240 nm | [10],[8][9] |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Controlled (e.g., 30-55°C) | [11],[8][9] |

Spectroscopic Methods

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and confirmation of Ritonavir EP Impurity L.

-

Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique provides the molecular weight of the impurity and its fragmentation pattern, which aids in structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Reference standards for Ritonavir EP Impurity L are commercially available and are typically supplied with a Certificate of Analysis (CoA) that includes detailed data from these spectroscopic techniques.[5]

Experimental Protocols

The following are generalized experimental protocols for the analysis of Ritonavir impurities. Specific parameters should be optimized and validated for the particular instrumentation and laboratory conditions.

General UPLC Method for Impurity Profiling

-

Preparation of Solutions:

-

Prepare a diluent, typically a mixture of the mobile phases.

-

Accurately weigh and dissolve a known amount of Ritonavir reference standard and Ritonavir EP Impurity L reference standard in the diluent to prepare standard solutions.

-

Accurately weigh and dissolve the sample containing Ritonavir in the diluent to prepare the sample solution.

-

-

Chromatographic Conditions:

-

Set up the UPLC system with a suitable C18 or phenyl column and the mobile phases as described in Table 2.

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

-

Analysis:

-

Inject the standard and sample solutions into the UPLC system.

-

Record the chromatograms and integrate the peaks.

-

-

Quantification:

-

Identify the peak corresponding to Ritonavir EP Impurity L in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of the impurity using the peak area and the concentration of the reference standard.

-

Visualizations

Logical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical impurity like Ritonavir EP Impurity L.

Caption: Workflow for Pharmaceutical Impurity Characterization.

Hypothetical Formation Pathway of Ritonavir EP Impurity L

The structure of Ritonavir EP Impurity L suggests it may be a process-related impurity arising from an intermediate in the synthesis of Ritonavir. The following diagram illustrates a hypothetical step in the synthesis of Ritonavir where an intermediate, if not fully converted, could lead to the formation of Impurity L.

Caption: Hypothetical Formation of Ritonavir EP Impurity L.

Conclusion

The effective characterization of Ritonavir EP Impurity L is crucial for ensuring the quality and safety of Ritonavir drug products. This guide provides a foundational understanding of the impurity's identity and the analytical techniques employed for its detection and quantification. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is essential. The methodologies outlined herein, when properly validated, will support robust quality control in the manufacturing of Ritonavir.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ritonavir EP Impurity L | 256328-82-2 | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 4. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. alentris.org [alentris.org]

- 7. Ritonavir EP Impurity L - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. scielo.br [scielo.br]

- 9. ijper.org [ijper.org]

- 10. rjpn.org [rjpn.org]

- 11. archives.ijper.org [archives.ijper.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis pathway for Desthiazolylmethyl ritonavir (B1064), a significant analog and primary degradation product of the antiretroviral drug, Ritonavir. This document outlines a probable synthetic route based on controlled, base-catalyzed degradation of Ritonavir. Detailed experimental protocols, quantitative data summarization, and visual diagrams of the synthesis pathway are presented to facilitate understanding and replication by researchers in the field of drug development and organic synthesis.

Introduction

Desthiazolylmethyl ritonavir, identified as Ritonavir EP Impurity L, is a critical compound for study in the quality control and stability analysis of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[1] Its chemical formula is C33H43N5O4S with a molecular weight of 605.80 g/mol .[1] Understanding the synthesis of this impurity is crucial for developing analytical standards and for elucidating the degradation pathways of Ritonavir under various conditions. This whitepaper details a proposed synthesis based on the established knowledge that this compound is a product of the base-catalyzed degradation of Ritonavir.[2][3]

Proposed Synthesis Pathway

The primary route for the synthesis of this compound involves the controlled base-catalyzed hydrolysis of the carbamate (B1207046) functional group in the Ritonavir molecule. This reaction selectively cleaves the thiazolylmethyl portion of the carbamate, leading to the formation of the target molecule.

The overall reaction can be summarized as follows:

Ritonavir → this compound

A visual representation of this proposed synthesis pathway is provided below.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of Ritonavir (B1064) degradation products. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of pharmaceuticals. By understanding the degradation pathways and the factors that influence them, it is possible to develop more stable formulations and ensure the safety and efficacy of Ritonavir-containing products.

Ritonavir, an antiretroviral protease inhibitor, is a critical component in the treatment of HIV/AIDS.[1] Its stability is a key factor in its therapeutic effectiveness.[2][3][4] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating the inherent stability characteristics of the drug substance and identifying potential degradation products.[5] These studies provide insights into the degradation pathways and the chemical behavior of the molecule, which is invaluable for formulation and packaging design.[5]

Degradation Pathways of Ritonavir

Ritonavir is susceptible to degradation under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, and photolysis.[2][3][4][6] The presence of labile functional groups such as carbamate (B1207046) and urea (B33335) moieties makes the molecule prone to hydrolytic cleavage.[7]

Forced degradation studies have revealed the formation of multiple degradation products. One study identified eight degradation products using LC-MS/MS under hydrolytic, oxidative, photolytic, and thermal stress conditions.[6] Another study employing a gradient HPLC method identified a total of ten degradation products under hydrolytic conditions, while the drug was found to be stable under oxidative, thermal, and photolytic stress.[8][9][10]

The primary degradation pathways involve the hydrolysis of the carbamate and urea linkages within the Ritonavir molecule. The specific products formed are dependent on the pH and other stress conditions applied.

Hydrolytic Degradation

Acidic, Basic, and Neutral Conditions:

Ritonavir demonstrates significant degradation under acidic, basic, and neutral hydrolytic conditions.[8][9][10] The carbamate and urea functional groups are the primary sites of hydrolytic attack.

Under acidic conditions , hydrolysis can lead to the cleavage of the ether linkage and the formation of several degradation products. In one study, acid degradation of a 50 ppm solution of Ritonavir with 0.1N HCl at 60°C for 1 hour resulted in 10.95% degradation.

Basic conditions also lead to substantial degradation. Treatment of a 50 ppm Ritonavir solution with 0.1N NaOH at 60°C for 1 hour resulted in 13.63% degradation. Alkaline hydrolysis is often more pronounced due to the susceptibility of the carbamate and urea moieties to nucleophilic attack by hydroxide (B78521) ions.[7]

Neutral hydrolysis can also occur, leading to the formation of specific degradation products. Some degradation products are observed under both alkaline and neutral conditions, while others are common to both acidic and neutral degradation pathways.[9]

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H2O2), can also lead to the degradation of Ritonavir. In one study, treatment with 30% H2O2 at 60°C for 15 minutes resulted in 13.2% degradation.[11] Another study showed 7.51% degradation when a 50 ppm solution was treated with H2O2.

Photolytic and Thermal Degradation

The stability of Ritonavir under photolytic and thermal stress appears to be more robust compared to hydrolytic and oxidative conditions. Some studies have reported the drug to be stable under these conditions.[8][9][10] However, other studies have shown a low level of degradation. For instance, one report indicated 0.96% degradation under photolytic conditions and 1.93% under thermal stress (60°C for 24 hours). Another study reported 14.3% and 12.6% photodegradation for nirmatrelvir (B3392351) and ritonavir, respectively, and less than 6% degradation under thermal and hydrolytic stress.[11]

Quantitative Analysis of Ritonavir Degradation

The extent of Ritonavir degradation under various stress conditions has been quantified in several studies. The following table summarizes the percentage of degradation observed in different forced degradation experiments.

| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl, 60°C, 1 hr | 10.95 | |

| 1N HCl, 60°C, 15 min | 15.5 | [11] | |

| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 1 hr | 13.63 | |

| 1N NaOH, 60°C, 15 min | 14.5 | [11] | |

| Oxidative Degradation | H2O2 | 7.51 | |

| 30% H2O2, 60°C, 15 min | 13.2 | [11] | |

| Photolytic Degradation | UV/Visible light | 0.96 | |

| - | 12.6 | [11] | |

| Thermal Degradation | 60°C, 24 hrs | 1.93 | |

| - | < 6 | [11] | |

| Neutral Hydrolysis | H2O, 60°C, 15 min | < 6 | [11] |

Experimental Protocols for Forced Degradation Studies

Detailed experimental protocols are crucial for the reproducibility of forced degradation studies. The following are representative methodologies for inducing and analyzing Ritonavir degradation.

General Sample Preparation

A stock solution of Ritonavir is typically prepared by dissolving the drug substance in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of around 1000 ppm.[5] Working solutions of lower concentrations (e.g., 50 ppm) are then prepared by diluting the stock solution.[5]

Stress Degradation Conditions

-

Acid Degradation: A specific volume of the Ritonavir stock solution is treated with an equal volume of an acid solution (e.g., 0.1N or 1N HCl) and heated in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour or 15 minutes).[5][11] The solution is then neutralized with a corresponding base (e.g., 0.1N or 1N NaOH) and diluted to the final concentration with a diluent.[7]

-

Alkaline Degradation: A similar procedure to acid degradation is followed, using a base (e.g., 0.1N or 1N NaOH) for stressing and an acid (e.g., 0.1N or 1N HCl) for neutralization.[5][11]

-

Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30% H2O2) and heated at a specific temperature for a set time.[7][11]

-

Thermal Degradation: The drug solution is exposed to dry heat in an oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 24 hours).[5]

-

Photolytic Degradation: The drug solution is exposed to UV and/or visible light in a photostability chamber for a specified duration.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

RP-HPLC and UPLC are the primary analytical techniques used for the separation and quantification of Ritonavir and its degradation products.[2][3][4]

-

Column: A C18 column is commonly used for separation.[6][8][9][10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[5] Gradient elution is often employed to achieve optimal separation of all components.[5]

-

Detection: UV detection is commonly performed at a wavelength of around 239-240 nm.[5][9]

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-MS/TOF):

LC-MS techniques are indispensable for the characterization and structural elucidation of degradation products.[6][8] By providing mass-to-charge ratio (m/z) and fragmentation data, these methods allow for the identification of unknown impurities.[8]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for the analysis of Ritonavir degradation products.

Caption: Major degradation pathways of Ritonavir under different stress conditions.

Caption: General experimental workflow for the study of Ritonavir degradation products.

Metabolism and Bioactivation

In addition to chemical degradation, the metabolic pathways of Ritonavir are also of significant interest, particularly in the context of drug-drug interactions and potential toxicity. Ritonavir is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A and to a lesser extent CYP2D6.[1][12]

Metabolomic studies have identified numerous metabolites, some of which are novel.[13][14] The major metabolic pathways include hydroxylation of the isopropyl side chain, N-demethylation, and cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups.[13]

Five bioactivation pathways have been proposed, potentially involving sulfation and epoxidation.[13][14] These bioactivation pathways can lead to the formation of reactive intermediates that may be associated with the observed side effects of Ritonavir.[13] Understanding these pathways is crucial for assessing the overall safety profile of the drug.

Conclusion

The formation of Ritonavir degradation products is a complex process influenced by various environmental factors. Hydrolysis and oxidation are the primary degradation pathways, leading to the formation of multiple degradation products. A thorough understanding of these mechanisms, supported by robust analytical methodologies, is essential for the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of Ritonavir-containing medicines. The continued study of both degradation and metabolic pathways will further enhance our knowledge of this critical therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desthiazolylmethyl ritonavir (B1064), identified as Ritonavir EP Impurity L, is a notable degradation product of the potent HIV protease inhibitor, Ritonavir.[1][2][3] Understanding the physical and chemical properties of this impurity is critical for the quality control, stability assessment, and safety evaluation of Ritonavir drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Desthiazolylmethyl ritonavir, detailed experimental protocols for its analysis, and insights into the broader context of Ritonavir's mechanism of action and degradation pathways. While extensive data exists for the parent compound, Ritonavir, specific biological activity and toxicological data for this compound are not currently available in the public domain.

Introduction

Ritonavir is a critical component of highly active antiretroviral therapy (HAART), primarily utilized as a pharmacokinetic enhancer due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] This inhibition boosts the plasma concentrations of co-administered protease inhibitors.[4][6] The chemical stability of Ritonavir is a key factor in its formulation and efficacy. Under certain conditions, such as exposure to basic environments, Ritonavir can degrade to form various impurities, with this compound being a significant product.[1][7] This guide focuses specifically on the physical and chemical properties of this impurity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1][3] |

| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP], Ritonavir Impurity L, Ritonavir Oxazolidinone Derivative | [1][2] |

| CAS Number | 256328-82-2 | [1][8] |

| Molecular Formula | C₃₃H₄₃N₅O₄S | [1][8] |

| Molecular Weight | 605.80 g/mol | [1][8] |

| Exact Mass | 605.3036 Da | [1][3] |

| Melting Point | 65-69 °C | |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (Slightly) | |

| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |

Experimental Protocols

The formation and analysis of this compound are typically investigated through forced degradation studies of Ritonavir. These studies expose the drug substance to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation of Ritonavir

Forced degradation studies are essential for understanding the degradation pathways of a drug.[9] A typical protocol involves subjecting a solution of Ritonavir to the stress conditions outlined in the ICH guidelines.

Objective: To generate degradation products of Ritonavir, including this compound, for identification and characterization.

Materials:

-

Ritonavir reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions (e.g., phosphate (B84403) buffer)

Protocol:

-

Acid Hydrolysis: A solution of Ritonavir (e.g., 50 ppm) is treated with 0.1 N HCl and heated (e.g., at 60°C for 1 hour).[9]

-

Base Hydrolysis: A solution of Ritonavir (e.g., 50 ppm) is treated with 0.1 N NaOH and heated (e.g., at 60°C for 1 hour).[9] this compound is known to be a base-catalyzed degradation product.[1]

-

Oxidative Degradation: A solution of Ritonavir is treated with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: A solid sample of Ritonavir or a solution is exposed to elevated temperatures (e.g., 60°C for 24 hours).[9]

-

Photolytic Degradation: A solution of Ritonavir is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined duration.

Sample Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with an appropriate solvent for analysis by HPLC or LC-MS/MS.

Analytical Method for Separation and Identification

A validated stability-indicating analytical method is crucial for separating this compound from the parent drug and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a commonly employed technique.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

Mass spectrometer (e.g., tandem quadrupole or time-of-flight)

-

C18 analytical column (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm)[10][11]

Chromatographic Conditions (Example): [10][11]

-

Mobile Phase: A gradient or isocratic mixture of water, methanol, and acetonitrile (e.g., 40:20:40, v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Data Acquisition: Full scan and product ion scan (for structural elucidation)

Procedure:

-

Prepare standard solutions of Ritonavir and stressed samples.

-

Inject the solutions into the LC-MS/MS system.

-

Monitor the separation of peaks in the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Perform fragmentation analysis (MS/MS) to confirm the structure of the impurity.

Signaling Pathways and Mechanism of Action (Context of Parent Drug)

Currently, there is no specific information available in the scientific literature regarding the biological activity or the effect of this compound on specific signaling pathways. The toxicological profile of this impurity is also largely unknown, with safety data sheets indicating a lack of data for acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity.[12]

To provide context, the mechanism of action of the parent drug, Ritonavir, is well-documented. Ritonavir's primary clinical significance lies in its potent inhibition of CYP3A4, a key enzyme in drug metabolism.[4][5][13] This inhibition leads to increased plasma concentrations of other co-administered drugs that are substrates of CYP3A4. The mechanism of CYP3A4 inactivation by Ritonavir is complex and thought to involve multiple pathways, including the formation of a metabolic-intermediate complex with the heme group, strong ligation to the heme iron, and covalent attachment of a reactive intermediate to the CYP3A4 apoprotein.[13]

Furthermore, Ritonavir is also known to be an inhibitor and inducer of P-glycoprotein (P-gp), an important drug efflux transporter.[14][15][16] This dual action can lead to complex drug-drug interactions.

The following diagrams illustrate the well-established role of Ritonavir in drug metabolism and a conceptual workflow for its degradation analysis.

Conclusion

This compound is a well-characterized impurity of Ritonavir, formed primarily under basic conditions. Its physical and chemical properties have been established, and robust analytical methods for its detection and quantification are available. These methods are critical for ensuring the quality and stability of Ritonavir formulations. However, a significant knowledge gap exists regarding the specific biological activity and toxicological profile of this compound. Future research should focus on evaluating the potential pharmacological and toxicological effects of this impurity to fully assess its impact on the safety and efficacy of Ritonavir-containing therapies. For now, its presence in the final drug product must be strictly controlled within the limits established by regulatory authorities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Ritonavir - Wikipedia [en.wikipedia.org]

- 5. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C33H43N5O4S | CID 45038913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of ritonavir changes in methadone pharmacokinetics and pharmacodynamics: II. Ritonavir effects on CYP3A and P-glycoprotein activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ritonavir induces P-glycoprotein expression, multidrug resistance-associated protein (MRP1) expression, and drug transporter-mediated activity in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apsf.org [apsf.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Desthiazolylmethyl ritonavir (B1064), a key impurity and analogue of the HIV protease inhibitor, Ritonavir. Understanding the solubility profile of this compound is critical for its use in research and as a reference standard in pharmaceutical development.

Introduction

Desthiazolylmethyl ritonavir, also known as Ritonavir EP Impurity L, is a significant degradation product of Ritonavir.[1][2] Its chemical structure and properties are of interest to researchers working on COVID-19 related studies and those involved in the quality control of Ritonavir formulations.[3][4] The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental and physiological environments.

Physicochemical Properties

Solubility Data

The solubility of this compound has been determined in several organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be affected by factors such as the solvent used for crystallization, residual solvent content, polymorphism, and temperature.[1]

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observation |

| Quantitative Data | |||

| DMF | 10.0 | 16.51 | Data provided by MedKoo.[1] |

| Ethanol | 3.0 | 4.95 | Data provided by MedKoo.[1] |

| DMSO | 2.0 | 3.30 | Data provided by MedKoo.[1] |

| Qualitative Data | |||

| Chloroform | Slightly Soluble | - | [3][4][5] |

| DMSO | Slightly Soluble | - | Sonication may be required.[3][4][5] |

| Methanol | Slightly Soluble | - | [3][4][5] |

Note: Variations in solubility may be observed between different batches or from different vendors.[1]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general and robust method based on the equilibrium solubility measurement principle is described below. This protocol is a standard approach for assessing the solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., DMSO, Ethanol, Water)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a precise volume of the selected solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the dissolved compound in the sample based on the calibration curve.

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Desthiazolylmethyl ritonavir (B1064), a known impurity and degradation product of the antiretroviral drug, Ritonavir. This document is intended for researchers, scientists, and drug development professionals involved in the characterization, quality control, and stability testing of Ritonavir and its related substances.

Chemical Identity

| Parameter | Value | Reference |

| Systematic Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1][2] |

| Synonyms | Ritonavir EP Impurity L, Desthiazolylmethyl Ritonavir, Ritonavir Oxazolidinone Derivative | [2][] |

| CAS Number | 256328-82-2 | [4] |

| Molecular Formula | C₃₃H₄₃N₅O₄S | [4] |

| Molecular Weight | 605.80 g/mol | [4] |

| Exact Mass | 605.3036 | [4] |

Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following tables present expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. These values are intended to serve as a reference for the identification and characterization of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Phenyl rings) | 7.10 - 7.40 | m |

| Thiazole (B1198619) Proton | ~7.00 | s |

| CH (Oxazolidinone ring) | 4.20 - 4.50 | m |

| CH₂ (Benzyl groups) | 2.80 - 3.20 | m |

| CH (Valine residue) | 3.80 - 4.10 | m |

| CH (Phenylalanine residue) | 4.60 - 4.80 | m |

| N-CH₃ | ~2.90 | s |

| CH (Isopropyl group, thiazole) | ~3.30 | sept |

| CH₃ (Isopropyl group, thiazole) | ~1.30 | d |

| CH (Valine isopropyl group) | ~2.10 | m |

| CH₃ (Valine isopropyl group) | 0.80 - 1.00 | d |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Urea) | 158 - 162 |

| C=O (Oxazolidinone) | 155 - 158 |

| C=O (Amide) | 170 - 174 |

| Aromatic Carbons | 125 - 140 |

| Thiazole Carbons | 115 - 155 |

| CH (Oxazolidinone ring) | 75 - 80 |

| CH₂ (Benzyl groups) | 35 - 45 |

| CH (α-carbons) | 50 - 60 |

| N-CH₃ | ~30 |

| Isopropyl & Valine Carbons | 15 - 35 |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretching (amide) |

| 3000 - 3100 | C-H stretching (aromatic) |

| 2850 - 3000 | C-H stretching (aliphatic) |

| ~1760 | C=O stretching (oxazolidinone) |

| ~1680 | C=O stretching (amide I) |

| ~1640 | C=O stretching (urea) |

| 1510 - 1550 | N-H bending (amide II) |

| 1490 - 1600 | C=C stretching (aromatic) |

| ~1240 | C-O stretching (ester-like in oxazolidinone) |

Mass Spectrometry (MS)

Expected Mass Spectrometric Data (Electrospray Ionization - Positive Mode)

| m/z Value | Interpretation |

| 606.3114 | [M+H]⁺ (Monoisotopic) |

| 628.2933 | [M+Na]⁺ |

| Key Fragments | Fragmentation of the side chains, loss of the thiazole moiety, and cleavage of the amide bonds are expected. |

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound. These protocols are based on standard laboratory procedures for the analysis of small organic molecules and pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to lower natural abundance).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Mode: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (for LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography (LC) Parameters (for separation from other impurities):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program to elute the compound of interest.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters (e.g., Q-TOF or Orbitrap):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Mass Range: m/z 100 - 1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment ions.

-

-

Data Processing:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir (B1064), an antiretroviral agent primarily used as a pharmacokinetic enhancer, is a critical component in the treatment of HIV/AIDS. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the pharmacology of Ritonavir impurities, including their origins as process-related impurities or degradation products. It details their identification, characterization, and potential pharmacological and toxicological effects. This document summarizes quantitative data, outlines experimental protocols for analysis, and visualizes key pathways and workflows to support researchers and drug development professionals in ensuring the quality and safety of Ritonavir-containing drug products.

Introduction to Ritonavir and Its Impurities

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that has led to its widespread use as a "booster" for other protease inhibitors in highly active antiretroviral therapy (HAART).[1][2][3] By inhibiting CYP3A4, Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered antiretroviral drugs, thereby enhancing their therapeutic efficacy.[3] While its own antiviral activity against HIV protease is seldom the primary therapeutic goal in modern regimens, its role as a pharmacokinetic enhancer is crucial.[1]

The synthesis of a complex molecule like Ritonavir involves multiple chemical steps, which can lead to the formation of process-related impurities.[4] Furthermore, Ritonavir can degrade under various stress conditions, such as exposure to acid, base, oxidation, and light, resulting in the formation of degradation products.[5][6] The presence of these impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their pharmacological and toxicological profiles is essential for drug development and regulatory compliance.

This guide provides an in-depth examination of the known impurities of Ritonavir, their analytical determination, and their pharmacological significance.

Classification and Identification of Ritonavir Impurities

Ritonavir impurities can be broadly categorized into two main classes:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process of the Ritonavir API. They can include unreacted starting materials, intermediates, by-products, and reagents.

-

Degradation Products: These impurities result from the chemical breakdown of the Ritonavir molecule over time due to factors such as temperature, humidity, light, and interaction with excipients.

A significant number of Ritonavir impurities have been identified and are listed in pharmacopeias such as the United States Pharmacopeia (USP). These are often designated with a letter (e.g., Impurity A, Impurity B, etc.).[7][8]

Notable Ritonavir Impurities

The following table summarizes some of the key identified impurities of Ritonavir, including their chemical names and CAS numbers.

| Impurity Designation | Chemical Name | CAS Number |

| Impurity A | (2S)-3-Methyl-2-(((methyl((2-(1-methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)butanoic Acid | 154212-61-0 |

| Impurity C | Thiazol-5-ylmethyl [(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate | 1010808-43-1 |

| Impurity D | Thiazol-5-ylmethyl [(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[(thiazol-5-ylmethoxy)carbonyl]amino]pentyl]carbamate | 144142-33-6 |

| Impurity E | Hydroxy Ritonavir | 176655-56-4 |

| Impurity F | 1,3-thiazol-5-ylmethyl ((1S,2S,4S)-2-hydroxy-4-((4S)-4- (1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-1- (phenylmethyl)pentyl)carbamate | 1010809-61-6 |

| Impurity H | Not fully characterized in public literature. | 1010809-43-4 |

| Impurity I | Not fully characterized in public literature. | 165315-26-4 |

| Impurity J | 1,1-Dimethylethyl ((1S,3S,4S)-3-hydroxy5-phenyl-1-(phenylmethyl)-4-((((1,3-thiazol-5-ylmethyl)oxy)carbonyl)amino)pentyl)carbamate | 162849-95-8 |

| Impurity K | Not fully characterized in public literature. | 1010809-39-8 |

| Impurity L | (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl]oxazolidin-2-one | Not Available |

| Impurity M | 2-Methylpropyl (2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoate | Not Available |

| Impurity N | Regioisomer of Ritonavir | 202816-62-4 |

| Impurity O | 3R-Epimer Ritonavir | 1414933-81-5 |

| Impurity P | Ritonavir Aminoalcohol Urea (B33335) | Not Available |

| Impurity Q | Thiazol-5-ylmethyl [(1S,2R,4R)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-5-phenylpentyl]carbamate | 1414933-82-6 |

| Impurity R | Thiazol-5-yl-methyl [(1S, 2S, 4R)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl] amino]-5-phenylpentyl]carbamate | 1414933-80-4 |

| Impurity S | Ritonavir Diacyl valine urea Analog | 2084828-53-3 |

| Impurity T | Not fully characterized in public literature. | 869368-48-9 |

| NITMA | (N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide) | Not Available |

| M-2 Metabolite | Isopropylthiazole oxidation metabolite | Not Available |

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of Ritonavir impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed for this purpose.[1][9][10]

Representative HPLC-UV Method for Ritonavir and Impurities

A common approach involves a reversed-phase HPLC method with UV detection. The following is a representative protocol:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be a 60:40 (v/v) mixture of dihydrogen phosphate (B84403) and acetonitrile (B52724).[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C)

UPLC-MS/MS for Enhanced Sensitivity and Characterization

For more sensitive detection and structural elucidation of impurities, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is employed. This technique allows for the separation of complex mixtures and the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[5]

A representative UPLC-MS/MS protocol for degradation product analysis:

-

Column: C18 (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 40:20:40, v/v/v) in an isocratic elution mode.[5][12]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

Pharmacology and Toxicology of Ritonavir Impurities

The pharmacological and toxicological profiles of Ritonavir impurities are of primary concern. While comprehensive data for every impurity is not always publicly available, some key insights have been established.

Pharmacological Activity

Most impurities are generally considered to have significantly less or no desired pharmacological activity compared to the parent drug. However, some metabolites of Ritonavir may retain a degree of biological activity.

-

M-2 Metabolite (Isopropylthiazole oxidation metabolite): This major metabolite of Ritonavir has been found to possess antiviral activity similar to the parent drug.[13] However, its contribution to the overall therapeutic effect is likely limited due to its lower plasma concentrations.[13]

The potential for impurities to inhibit or induce metabolic enzymes, such as CYP3A4, is a critical consideration. Given that Ritonavir's primary role is a CYP3A4 inhibitor, any impurity that interferes with this activity could impact the efficacy of co-administered drugs.

Toxicology

The toxicological assessment of impurities is crucial to ensure patient safety. Of particular concern are genotoxic impurities, which have the potential to damage DNA and cause mutations.

-

N-nitroso-2,4-thiazoleamine (NITMA): The U.S. Food and Drug Administration (FDA) has identified NITMA as a nitrosamine (B1359907) impurity that may be present in some Ritonavir-containing drug products.[14] Nitrosamines are classified as a "cohort of concern" for being potentially highly potent mutagenic carcinogens.[14] The FDA has recommended an Acceptable Intake (AI) limit of 26.5 ng/day for NITMA.[14]

-

Mitochondrial Toxicity: Some studies have suggested that Ritonavir itself can induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and apoptosis in certain cell lines.[4][15] While specific data on the mitochondrial toxicity of individual impurities is limited, it remains an area for consideration in toxicological assessments.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable analysis and characterization of Ritonavir impurities.

In Vitro CYP3A4 Inhibition Assay

This assay is used to determine the potential of impurities to inhibit the activity of the CYP3A4 enzyme.

-

System: Human liver microsomes or recombinant human CYP3A4.

-

Substrate: A known CYP3A4 substrate, such as midazolam or testosterone.

-

Procedure:

-

Pre-incubate the enzyme source with the test impurity at various concentrations.

-

Initiate the reaction by adding the CYP3A4 substrate and an NADPH-generating system.

-

After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

-

Quantify the formation of the metabolite of the probe substrate using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the IC50 value (the concentration of the impurity that causes 50% inhibition of enzyme activity).[16]

-

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.[8][17]

-

Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon.[14]

-

Procedure:

-

Expose the bacterial strains to various concentrations of the test impurity, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]

-

Conclusion

The comprehensive characterization of impurities is a critical aspect of the development and manufacturing of Ritonavir. This guide has provided an overview of the types of impurities, the analytical methods for their detection, and the current understanding of their pharmacological and toxicological profiles. The potential for genotoxicity, as highlighted by the presence of the nitrosamine impurity NITMA, underscores the importance of stringent control and monitoring. For researchers and drug development professionals, a thorough impurity profiling strategy, incorporating robust analytical methods and relevant toxicological assessments, is essential to ensure the continued safety and efficacy of this vital medication. Further research into the specific biological activities of a broader range of Ritonavir impurities will continue to enhance our understanding and contribute to the development of even safer and more effective antiretroviral therapies.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. Ritonavir - Wikipedia [en.wikipedia.org]

- 3. In vitro interaction of the HIV protease inhibitor ritonavir with herbal constituents: changes in P-gp and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. ijprajournal.com [ijprajournal.com]

- 10. ijper.org [ijper.org]

- 11. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. biotoxicity.com [biotoxicity.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of desthiazolylmethyl ritonavir (B1064), a significant degradation product of the potent HIV protease inhibitor, ritonavir. The document details the discovery and developmental history of ritonavir, leading to the identification and characterization of desthiazolylmethyl ritonavir. It includes a comprehensive overview of the chemical synthesis of ritonavir and the mechanistic pathways leading to the formation of this oxazolidinone-containing impurity. Detailed experimental protocols for the synthesis of ritonavir, as well as assays for evaluating HIV protease and CYP3A4 inhibition, are provided to facilitate further research. Quantitative data on the biological activities of ritonavir and its analogues are summarized in structured tables for comparative analysis. Additionally, this guide features diagrams generated using Graphviz to visually represent key chemical transformations and experimental workflows, offering a clear and concise understanding of the subject matter for researchers and professionals in drug development.

Introduction: The Advent of Ritonavir